molecular formula C26H24Cl2NiP2 B7800085 [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

Cat. No.: B7800085
M. Wt: 528.0 g/mol
InChI Key: XXECWTBMGGXMKP-UHFFFAOYSA-L
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Description

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) is a coordination compound with the molecular formula ([ (C_6H_5)_2PCH_2CH_2P (C_6H_5)_2]NiCl_2). It is commonly used as a catalyst in various chemical reactions due to its ability to facilitate the formation and breaking of chemical bonds. This compound is typically a solid at room temperature and is known for its stability and reactivity in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) can be synthesized by reacting nickel(II) chloride with 1,2-bis(diphenylphosphino)ethane in an appropriate solvent such as dimethyl sulfoxide. The reaction typically involves dissolving nickel(II) chloride in the solvent, followed by the addition of 1,2-bis(diphenylphosphino)ethane. The mixture is then stirred and allowed to react, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) include alkyl halides, aryl halides, and various organic solvents. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) depend on the specific reaction type. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products are typically new coordination complexes .

Scientific Research Applications

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) involves its ability to coordinate with various substrates, facilitating the formation and breaking of chemical bonds. The compound acts as a catalyst by providing a platform for the reactants to come together and react more efficiently. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) is unique due to its specific ligand arrangement and the presence of nickel, which imparts distinct catalytic properties. Its stability and reactivity make it a valuable compound in various chemical processes, distinguishing it from other similar compounds .

Biological Activity

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II), commonly referred to as dppeNiCl2_2, is a coordination compound notable for its catalytic properties in various organic reactions. This compound features a nickel center coordinated to two diphenylphosphino ligands and two chloride ions, forming a square planar geometry. Its biological activity primarily arises from its catalytic functions, particularly in biochemical pathways and synthetic applications.

  • Molecular Formula : C26_{26}H24_{24}Cl2_2NiP2_2
  • Molecular Weight : 528.02 g/mol
  • Appearance : Dark orange powder
  • Melting Point : 263-265 °C

Catalytic Mechanism

The catalytic mechanism of dppeNiCl2_2 involves the formation of a nickel complex that facilitates the coupling of substrates to form new chemical bonds. This is crucial for reactions such as:

  • Wacker Oxidation : Converting alkenes to aldehydes or ketones.
  • Amination Reactions : Transforming alkenes into amines.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has demonstrated that complexes involving diphenylphosphino ligands exhibit cytotoxic effects on tumor cell lines. For instance, studies indicated that these complexes can produce DNA-protein cross-links and DNA strand breaks, inhibiting macromolecular synthesis with a preferential effect on protein synthesis relative to DNA and RNA synthesis .
  • Stability in Biological Environments : Studies using 31P^{31}P NMR spectroscopy showed that dppeNiCl2_2 remains stable in the presence of serum proteins and thiols, indicating potential for therapeutic applications .
  • Polymorphism and Structural Analysis : Recent research identified different polymorphic forms of dppeNiCl2_2, which may influence its reactivity and biological interactions. The crystallographic studies revealed differences in symmetry and ligand orientation between forms A and B, impacting their catalytic efficiency .

Comparative Analysis with Similar Compounds

The following table compares dppeNiCl2_2 with other similar transition metal complexes:

Compound NameFormulaKey Features
1,2-Bis(dicyclohexylphosphino)ethane[Ni(dcphe)Cl2_2]Similar bidentate ligand structure; different sterics
1,2-Bis(dimethylphosphino)ethane[Ni(dmphe)Cl2_2]More flexible ligand; alters catalytic properties
Dichloro[bis(triphenylphosphine)]nickel(II)[Ni(PPh3_3)2_2Cl2_2]Triphenyl phosphine ligands; different electronic effects

Properties

IUPAC Name

dichloronickel;2-diphenylphosphanylethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXECWTBMGGXMKP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14647-23-5
Record name (Bis(diphenylphosphino)ethane)dichloronickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14647-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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